molecular formula C8H16N2O5 B082287 Piperazine DL-Malate CAS No. 14852-14-3

Piperazine DL-Malate

Cat. No.: B082287
CAS No.: 14852-14-3
M. Wt: 220.22 g/mol
InChI Key: MGQUENZFJVXCFB-UHFFFAOYSA-N
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Description

Piperazine DL-Malate is a chemical compound with the molecular formula C4H10N2·C4H6O5 and a molecular weight of 220.23. It appears as a white to almost white powder or crystal . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Piperazine DL-Malate are not fully understood. Piperazine, a component of this compound, is known to interact with various enzymes, proteins, and other biomolecules. It acts as a reversible inhibitor of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine (Ach) . AchE is involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain. Inhibition of AchE massively disturbs the motility of parasites .

Cellular Effects

Piperazine derivatives have been shown to have cytotoxic effects on cancer cells, inducing apoptosis . These effects are likely due to the disruption of normal cellular signaling pathways, changes in gene expression, and alterations in cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-known. Piperazine, a component of this compound, is known to exert its effects at the molecular level through various mechanisms. For instance, it acts as a reversible inhibitor of acetylcholinesterase, leading to the disturbance of the motility of parasites .

Temporal Effects in Laboratory Settings

The crystalline salt of this compound has been prepared and characterized by X-ray crystallography , suggesting that it may have stability for use in laboratory settings.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not documented, piperazine salts are generally well-tolerated by animals. In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

Malate, a component of this compound, is involved in several metabolic pathways, including the tricarboxylic acid (TCA), C4-dicarboxylic acid, and glyoxylate cycles .

Subcellular Localization

Understanding the subcellular localization of a protein or compound is key to understanding its function and mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine DL-Malate, typically involves the reaction of piperazine with malic acid. The process can be carried out under various conditions, including room temperature or elevated temperatures, and in the presence of solvents such as water or ethanol. The reaction may also involve the use of catalysts to enhance the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors. The use of microwave-assisted synthesis has also been explored to improve the efficiency and reduce the reaction time . The final product is usually purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Piperazine DL-Malate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA in an organic solvent.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of N-alkylpiperazines.

    Substitution: Formation of various substituted piperazine derivatives.

Comparison with Similar Compounds

Uniqueness of Piperazine DL-Malate: this compound is unique due to its combination with malic acid, which may enhance its solubility and bioavailability.

Properties

IUPAC Name

2-hydroxybutanedioic acid;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQUENZFJVXCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608257
Record name 2-Hydroxybutanedioic acid--piperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14852-14-3
Record name 2-Hydroxybutanedioic acid--piperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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